molecular formula C15H20O2 B8434040 Methyl 1-phenylcycloheptanecarboxylate

Methyl 1-phenylcycloheptanecarboxylate

Cat. No.: B8434040
M. Wt: 232.32 g/mol
InChI Key: KRLIZFHXCFRWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-phenylcycloheptanecarboxylate is a bicyclic ester characterized by a seven-membered cycloheptane ring fused with a phenyl group and a methyl ester moiety. Its synthesis involves neutralization and extraction steps, as described in a European patent, yielding the compound as an oil with distinct spectral properties. The ¹H NMR spectrum (CDCl₃) reveals aromatic protons (δ 7.20–7.40 ppm, m, 5H), cycloheptane methylene/methine protons (δ 1.47–2.49 ppm), and a methoxy group (δ 3.82 ppm, s) . The molecular formula is inferred as C₁₅H₁₈O₂, with an approximate molecular weight of 242.3 g/mol, derived from analogous cyclohexane esters (e.g., methyl cyclohexanecarboxylate: 142.20 g/mol) .

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

methyl 1-phenylcycloheptane-1-carboxylate

InChI

InChI=1S/C15H20O2/c1-17-14(16)15(11-7-2-3-8-12-15)13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3

InChI Key

KRLIZFHXCFRWDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCCCC1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparative Properties of Cycloalkane Esters

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Structural Features
Methyl 1-phenylcycloheptanecarboxylate C₁₅H₁₈O₂ ~242.3* Not reported 7-membered ring, phenyl, ester
Methyl cyclohexanecarboxylate C₈H₁₂O₂ 142.20 183 6-membered ring, ester
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Not reported 5-membered ring, amino, ester
Methyl salicylate C₈H₈O₃ 152.15 222 Aromatic ester, hydroxyl

*Estimated based on cyclohexane analog .

  • Ring Size and Strain: The cycloheptane ring in the target compound reduces steric strain compared to smaller analogs like cyclobutane or cyclopentane derivatives (e.g., methyl 1-(methylamino)cyclobutanecarboxylate), which exhibit higher reactivity due to ring strain .
  • Boiling Points: Larger rings (e.g., cycloheptane vs. Methyl cyclohexanecarboxylate boils at 183°C , while methyl salicylate (with an aromatic hydroxyl group) reaches 222°C . The cycloheptane analog likely falls within this range, though exact data are unavailable.

Chemical Reactivity and Functional Groups

  • Ester Group Reactivity : Like methyl cyclohexanecarboxylate, the compound undergoes hydrolysis under acidic or basic conditions. However, the bulky cycloheptane ring may slow nucleophilic attack compared to less sterically hindered esters .
  • Amino vs. Phenyl Substitutents: Methyl 3-aminocyclopentanecarboxylate (143.18 g/mol) features an amino group, enhancing nucleophilicity and enabling peptide coupling—a contrast to the phenyl group in the target compound, which contributes to aromatic stability and π-π interactions.

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